Methsuximide-d5
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Overview
Description
Methsuximide-d5 is a deuterium-labeled derivative of methsuximide, which is a succinimide anticonvulsant. Methsuximide is primarily used for the control of absence (petit mal) seizures that are refractory to other drugs. The deuterium labeling in this compound is used for various research purposes, including pharmacokinetic studies and metabolic investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methsuximide can be synthesized through the reaction of N-methyl-2-phenylsuccinimide with deuterated reagents to introduce deuterium atoms. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of methsuximide-d5 involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Methsuximide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced this compound, and substituted this compound with various functional groups .
Scientific Research Applications
Methsuximide-d5 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of methsuximide in the body.
Metabolic Investigations: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new anticonvulsant drugs.
Biological Research: Employed in studies related to epilepsy and other neurological disorders
Mechanism of Action
Methsuximide-d5 exerts its effects by binding to T-type voltage-sensitive calcium channels. These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death. By binding to these channels, this compound suppresses the paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: Another succinimide anticonvulsant used for the treatment of absence seizures.
Phensuximide: Similar to methsuximide, used for the treatment of epilepsy
Uniqueness
Methsuximide-d5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis in various research applications .
Properties
IUPAC Name |
1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXPJJZHWIXJCJ-DKFMXDSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)N(C2=O)C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676024 |
Source
|
Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189980-63-9 |
Source
|
Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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